molecular formula C18H29N7O6 B10847299 c-[-Arg-Gly-Asp-Acpca30-]

c-[-Arg-Gly-Asp-Acpca30-]

カタログ番号: B10847299
分子量: 439.5 g/mol
InChIキー: SLTMEZLQPRTTBL-RHYQMDGZSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

c-[-Arg-Gly-Asp-Acpca30-] is a cyclic peptide containing the canonical RGD (Arg-Gly-Asp) motif, a tripeptide sequence known for its role in mediating cell adhesion via integrin binding . The compound is structurally characterized by a cyclic scaffold incorporating the RGD sequence and an Acpca (aminocyclopentanecarboxylic acid) residue at position 30, which stabilizes the conformation and enhances integrin-binding specificity. This modification is critical for improving pharmacokinetic properties, such as resistance to proteolytic degradation and increased target affinity .

Pharmacological studies demonstrate that c-[-Arg-Gly-Asp-Acpca30-] exhibits potent inhibitory activity against integrin αvβ3, a receptor implicated in angiogenesis, tumor metastasis, and thrombosis. Its IC50 value for integrin β3 inhibition is reported as 7.7 nM, making it a competitive candidate for therapeutic applications .

特性

分子式

C18H29N7O6

分子量

439.5 g/mol

IUPAC名

2-[(1S,4S,10S,13R)-10-[3-(diaminomethylideneamino)propyl]-3,6,9,12-tetraoxo-2,5,8,11-tetrazabicyclo[11.2.1]hexadecan-4-yl]acetic acid

InChI

InChI=1S/C18H29N7O6/c19-18(20)21-5-1-2-11-16(30)22-8-13(26)24-12(7-14(27)28)17(31)23-10-4-3-9(6-10)15(29)25-11/h9-12H,1-8H2,(H,22,30)(H,23,31)(H,24,26)(H,25,29)(H,27,28)(H4,19,20,21)/t9-,10+,11+,12+/m1/s1

InChIキー

SLTMEZLQPRTTBL-RHYQMDGZSA-N

異性体SMILES

C1C[C@H]2C[C@@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CC(=O)O)CCCN=C(N)N

正規SMILES

C1CC2CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)N2)CC(=O)O)CCCN=C(N)N

製品の起源

United States

類似化合物との比較

Structural and Functional Analogues

The RGD motif is a common feature in integrin-targeting peptides, but structural variations significantly influence potency and selectivity. Below is a comparative analysis of c-[-Arg-Gly-Asp-Acpca30-] with related compounds (Table 1):

Table 1: Inhibitory Activity (IC50) of RGD-Containing Peptides Against Integrin β3

Compound Name IC50 (nM) Reference
c-[-Arg-Gly-Asp-Acpca30-] 7.7
c-[-Arg-Gly-Asp-Acpca31-] 4.6
c[-Arg-Gly-Asp-Acpca22-] 51.4
c[-Arg-Gly-Asp-Acpca20-] 712.7
C[RGDf-(S)-α-TfmF] 35.5
GBV-IV4 (linear RGD disintegrin) 339–577*

*IC50 values for GBV-IV4 are reported in μg/mL (0.339–0.577 μg/mL) and converted to nM (assuming molecular weight ~7.4 kDa): ~45.8–77.9 nM.

Key Findings:

Cyclic vs. Linear Structures: Cyclic peptides (e.g., c-[-Arg-Gly-Asp-Acpca30-]) exhibit superior potency compared to linear RGD-containing disintegrins like GBV-IV3. This is attributed to conformational rigidity, which enhances integrin-binding specificity . GBV-IV4, a linear disintegrin from snake venom, shows moderate activity (IC50 ~45.8–77.9 nM) against ADP- and thrombin-induced platelet aggregation but lacks the stability of cyclic analogues .

Impact of Acpca Position: The position of the Acpca residue dramatically affects activity. For example, c-[-Arg-Gly-Asp-Acpca31-] (IC50 = 4.6 nM) is 1.7-fold more potent than c-[-Arg-Gly-Asp-Acpca30-], highlighting the sensitivity of integrin binding to minor structural changes . Conversely, c[-Arg-Gly-Asp-Acpca22-] and c[-Arg-Gly-Asp-Acpca20-] show reduced potency (IC50 = 51.4 nM and 712.7 nM, respectively), suggesting that ring size and residue placement are critical for optimal interaction with integrin’s RGD-binding pocket .

Fluorine Substitution :

  • C[RGDf-(S)-α-TfmF], a fluorinated cyclic peptide, exhibits an IC50 of 35.5 nM. While less potent than c-[-Arg-Gly-Asp-Acpca30-], its fluorine substitutions may improve metabolic stability in vivo .

Mechanistic Insights

  • Integrin Binding Specificity : The RGD motif in c-[-Arg-Gly-Asp-Acpca30-] binds preferentially to integrin αvβ3, a receptor overexpressed in tumor vasculature. This selectivity is influenced by the cyclic scaffold, which mimics the conformation of RGD in native ligands like fibronectin .
  • Pharmacokinetic Advantages : Cyclization and Acpca incorporation reduce enzymatic degradation, extending plasma half-life compared to linear peptides like GBV-IV4 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。